molecular formula C7H10N2O B1302792 2-(4-Oxopiperidin-1-yl)acetonitrile CAS No. 259180-65-9

2-(4-Oxopiperidin-1-yl)acetonitrile

Cat. No. B1302792
CAS RN: 259180-65-9
M. Wt: 138.17 g/mol
InChI Key: YTWDXILKGPTDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Oxopiperidin-1-yl)acetonitrile” is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring with an oxo group at the 4-position and an acetonitrile group attached to the nitrogen .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature. It has a predicted melting point of 67.92°C, a predicted boiling point of approximately 284.3°C at 760 mmHg, a predicted density of approximately 1.1 g/cm3, and a predicted refractive index of n20D 1.49 .

Scientific Research Applications

Antimicrobial and Antitumor Synthesis

2-(4-Oxopiperidin-1-yl)acetonitrile and its derivatives are instrumental in synthesizing compounds with potent biological activities. For instance, novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanones synthesized using a similar structure demonstrated considerable antimicrobial effectiveness, comparing favorably with conventional medicines (Zaidi et al., 2021). Additionally, the utility of compounds with a similar framework in creating fused heterocyclic derivatives has showcased significant anti-tumor activities against various cancer cell lines, highlighting the chemical's role in advancing cancer therapeutics (Wardakhan, Ibrahim, & Zaki, 2011).

Enzymatic and Synthetic Applications

The compound serves as a crucial intermediate in the enzymatic preparation of rhinovirus protease inhibitor intermediates. A study demonstrated its efficacy in enhancing yields and enantioselectivity in the synthesis process, marking a significant improvement over traditional chemical methods (Martínez, Yazbeck, & Tao, 2004). Similarly, its derivatives have been utilized in synthesizing novel 2,4-diamino-1,3,5-triazine derivatives, exhibiting pronounced anticancer activities and holding promise for future medicinal chemistry developments (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Role in Chemical Analysis and Bioactive Metabolite Studies

The compound is also integral in analytical chemistry, as seen in a method for captopril determination in biological samples, where its derivative played a crucial role in enhancing detection capabilities (Aykin, Neal, Yusof, & Ercal, 2001). Moreover, an acetonitrile fraction from an endophytic fungus was pivotal in isolating new natural products with potent anti-inflammatory and antifungal properties, underscoring the compound's significance in discovering bioactive secondary metabolites (Chapla et al., 2014).

Future Directions

Piperidine derivatives, such as “2-(4-Oxopiperidin-1-yl)acetonitrile”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

2-(4-Oxopiperidin-1-yl)acetonitrile plays a crucial role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their activity and thereby affecting protein degradation and synthesis pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation depending on the specific enzyme and context .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are critical for understanding the broader biochemical and cellular effects of this compound .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are important factors to consider . This compound is relatively stable under standard laboratory conditions, with a predicted melting point of 67.92°C and a boiling point of approximately 284.3°C at 760 mmHg . Long-term studies have shown that it can undergo degradation, leading to changes in its biochemical activity and effects on cellular function . These temporal effects are crucial for designing experiments and interpreting results involving this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular function . Understanding these dosage effects is essential for determining the therapeutic potential and safety profile of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance within cells . These interactions are critical for understanding the broader metabolic effects of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within specific tissues and cells are important factors for its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other subcellular structures, where it interacts with biomolecules and exerts its effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and overall biochemical activity .

properties

IUPAC Name

2-(4-oxopiperidin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWDXILKGPTDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375414
Record name 2-(4-oxopiperidin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

259180-65-9
Record name 2-(4-oxopiperidin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-oxopiperidin-1-yl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of 25.0 g of 4-piperidinone monohydrochloride monohydrate, 11.5 ml of chloroacetonitrile and 57.0 ml of diisopropylethylamine in 250 ml of tetrahydrofuran was refluxed for 10 hours. After the reaction, an insoluble matter was filtered off. The filtrate was added with saturated aqueous sodium hydrogencarbonate solution and extracted with a mixture of ethyl acetate and methanol (10:1). The extract was dried, and the solvent was evaporated to give brown crystals. The crystals were washed with a mixture of ethyl acetate and n-heptane to give 15.7 g of pale brown crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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